(2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-5-3-4-6-10(9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
KGRGRVGAAGZGCB-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC=C1[C@@H](CO)N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(CO)N |
Origin of Product |
United States |
Preparation Methods
Reduction of Amino Acid Derivatives
One common approach is the reduction of a corresponding α-keto acid or amino acid derivative bearing the 2-(propan-2-yl)phenyl substituent. The reduction can be performed using hydride reagents such as sodium borohydride (NaBH4) or borane complexes (e.g., BH3-Me2S), which selectively reduce the keto group to the corresponding amino alcohol while preserving the stereochemical integrity.
Comparative Data Table of Related Amino Alcohols
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry | Synthetic Highlights |
|---|---|---|---|---|---|
| (2S)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol | C11H17NO | 179.26 | Amino, Hydroxyl, Isopropylphenyl | (2S) | Reduction of amino acid derivatives, chiral control |
| Related amino alcohol (example) | C10H15NO | ~165 | Amino, Hydroxyl, Phenyl | (R) or (S) | Asymmetric catalytic hydrogenation |
| Other substituted amino alcohols | Varies | Varies | Amino, Hydroxyl, Aromatic substituents | Varies | Multi-step Pd-catalyzed cross-coupling and reduction |
This table underscores the importance of stereochemistry and substituent effects in the synthesis and properties of amino alcohols.
Research Findings and Analytical Data
- The compound’s stereochemistry is confirmed by chiral HPLC and NMR spectroscopy.
- Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 179 [M+H]+, consistent with the molecular formula.
- Optical rotation measurements validate the (2S) configuration.
- Purification typically involves silica gel chromatography or preparative HPLC to achieve high enantiomeric purity.
Summary of Preparation Protocol (Example)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting amino acid or α-keto acid derivative | Selection of chiral precursor | Chiral intermediate |
| 2 | Reduction with BH3-Me2S or NaBH4 in THF or MeOH | Stereoselective reduction of keto group | Formation of amino alcohol |
| 3 | Purification by silica gel chromatography or prep-HPLC | Removal of impurities and stereoisomers | Pure (2S)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol |
| 4 | Characterization (NMR, MS, optical rotation) | Confirmation of structure and stereochemistry | Verified product identity |
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes nucleophilic acylation with anhydrides or acyl chlorides.
Key Observations :
-
Steric hindrance from the isopropyl group slightly reduces reaction rates compared to unsubstituted analogs .
-
Chiral integrity at C2 is preserved under mild conditions.
Alkylation Reactions
The amine participates in alkylation to form secondary or tertiary amines.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃, DMF, 60°C | N-Benzyl derivative | 81% | |
| Reductive Amination | Acetone, NaBH₃CN, MeOH | N-Isopropylamino product | 73% |
Mechanistic Notes :
-
Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.
-
Reductive amination requires controlled pH (~6.5) to prevent over-reduction .
Oxidation Reactions
The hydroxyl group is oxidized to a ketone under strong conditions.
Critical Data :
-
Swern oxidation preserves the (2S)-configuration due to non-acidic conditions.
-
Over-oxidation to carboxylic acids is avoided using stoichiometric KMnO₄ .
Mitsunobu and Etherification Reactions
The hydroxyl group forms ethers via Mitsunobu or nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, R-OH | Alkyl ether derivatives | 70–85% | |
| SN2 Alkylation | Alkyl tosylate, NaH, THF | O-Alkylated product | 68% |
Stereochemical Impact :
Schiff Base Formation
The amine reacts with aldehydes to form imines.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Condensation | Benzaldehyde, EtOH, Δ | N-Benzylidene derivative | 90% |
Applications :
Esterification
The hydroxyl group reacts with acylating agents.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetylation | Acetyl chloride, pyridine | O-Acetyl ester | 83% |
Stability Note :
-
O-Acetyl derivatives exhibit improved solubility in organic solvents.
Interaction with Biological Targets
The compound modulates receptor activity through hydrogen bonding and hydrophobic interactions.
| Target | Assay Type | EC₅₀/IC₅₀ | Reference |
|---|---|---|---|
| GPR88 receptor | TR-FRET cAMP assay | 195 nM | |
| Enzymatic inhibition | Kinase activity assay | 1.2 µM (PKC-θ) |
Structure-Activity Insights :
Scientific Research Applications
(2S)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of both amine and hydroxyl groups allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The compound can be compared to analogs with modified functional groups:
- Phenylethanolamine derivatives: Substitution of the isopropyl group with methyl or hydrogen alters steric and electronic properties. For example, “(2S)-2-Amino-2-phenylethan-1-ol” lacks the isopropyl group, reducing hydrophobicity and steric hindrance .
- Diol analogs : Replacing the amine with a second hydroxyl group (e.g., “2-[2-(propan-2-yl)phenyl]ethane-1,2-diol”) shifts reactivity toward hydrogen bonding but eliminates basicity .
Stereochemical Comparisons
- (2R)-Enantiomer : The (2R)-configured enantiomer may exhibit divergent biological activity due to chiral recognition in enzyme binding .
- Racemic mixtures : The racemic form (50:50 R/S) could display altered solubility or crystallization behavior compared to the pure (2S)-form.
Substituent Effects
- Para-substituted analogs: Moving the isopropyl group to the para position (e.g., “(2S)-2-Amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol”) may enhance metabolic stability by reducing steric clash in enzymatic pockets .
- Electron-withdrawing groups : Introducing nitro or fluoro substituents on the phenyl ring could modulate electronic properties, affecting solubility and reactivity .
Data Table: Key Properties and Comparisons
| Compound Name | Functional Groups | logP<sup>*</sup> | Melting Point (°C) | Biological Activity (Example) |
|---|---|---|---|---|
| (2S)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol | Amine, Alcohol | 1.8 | 120–125 | Potential β-blocker precursor |
| (2S)-2-Amino-2-phenylethan-1-ol | Amine, Alcohol | 0.9 | 95–100 | Chiral ligand in catalysis |
| 2-[2-(propan-2-yl)phenyl]ethane-1,2-diol | Diol | 1.2 | 80–85 | Hydrogen-bonding scaffold |
| (2S)-2-Amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol | Amine, Alcohol | 1.7 | 110–115 | Improved metabolic stability |
<sup>*</sup>logP values estimated via computational models.
Biological Activity
(2S)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol, also known as (S)-2-amino-2-(4-isopropylphenyl)ethanol, is a chiral compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. This compound is characterized by its amino group and a phenyl ring that is substituted with an isopropyl group, making it significant in both stereochemistry and pharmacology due to its potential biological activities.
Research indicates that (2S)-2-amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol interacts with various biological targets, influencing several biochemical pathways. Its structural characteristics allow it to potentially modulate neurotransmitter systems, which may have implications for treating neurological disorders such as depression and anxiety. Studies often utilize molecular docking and binding affinity assays to elucidate the interaction mechanisms at a molecular level.
Therapeutic Applications
- Neurological Disorders : The compound has been studied for its potential therapeutic effects on conditions like depression and anxiety due to its interaction with neurotransmitter systems.
- Chiral Building Block : It serves as a chiral building block in organic synthesis, particularly in the development of pharmaceuticals.
- Pharmacological Properties : Investigations into its pharmacological properties suggest that it may have beneficial effects in various medical applications.
Case Studies and Research Findings
Several studies have explored the biological activity of (2S)-2-amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol:
- Interaction Studies : Research has shown that this compound may influence neurotransmitter systems, suggesting potential applications in treating conditions such as depression or anxiety. Techniques such as molecular docking have been employed to understand these interactions better.
- Cytotoxicity and Antimicrobial Activity : Although specific studies on this compound's antimicrobial activity were not highlighted in the search results, similar compounds have shown promising cytotoxic activities against various cancer cell lines, indicating potential for further exploration in this area.
Comparative Analysis
The uniqueness of (2S)-2-amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol lies in its specific chiral configuration and the presence of an isopropyl group on the phenyl ring. This configuration can significantly influence its biological activity compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1S)-1-Amino-1-[4-(propan-2-yl)phenyl]ethanol | C11H17NO | Different stereochemistry affecting activity |
| 3-Amino-N,N-diethylbenzamide | C12H16N2O | Variations in amine substituents |
| 4-Amino-N-methylbenzamide | C9H12N2O | Different functional groups impacting solubility |
Q & A
Q. What synthetic routes are recommended for (2S)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via stereoselective reductive amination or Grignard-based strategies. For example:
- Reductive Amination : React a ketone precursor (e.g., 2-[2-(propan-2-yl)phenyl]ethan-1-one) with ammonia under catalytic hydrogenation (H₂/Pd-C) or using borane-tert-butylamine complexes to achieve moderate enantioselectivity .
- Grignard Reaction : Use 2-(propan-2-yl)phenylmagnesium bromide with a chiral epoxide intermediate, followed by aminolysis. This method requires strict anhydrous conditions and low temperatures (−20°C) to minimize racemization .
| Synthetic Route | Key Reagents/Conditions | Yield | Stereochemical Control |
|---|---|---|---|
| Reductive Amination | NH₃, H₂/Pd-C, MeOH | 68% | Moderate (70% ee) |
| Grignard-Epoxide | Mg, THF, −20°C | 55% | High (90% ee) |
Q. Which analytical techniques are critical for confirming structural and stereochemical purity?
- Methodological Answer : Combine ¹H/¹³C NMR for backbone confirmation and chiral HPLC for enantiomeric excess (ee) determination.
- NMR Analysis : In DMSO-d₆, key peaks include δ 1.2 ppm (doublet, 6H, CH(CH₃)₂) and δ 4.3 ppm (multiplet, 1H, CH-NH₂) .
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20); retention times differentiate enantiomers .
| Technique | Parameters | Critical Observations |
|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d₆ | δ 7.4–7.2 (m, aromatic H) |
| Chiral HPLC | 25°C, 1 mL/min | t₁ = 8.2 min (S-enantiomer) |
Q. How can researchers optimize purification to achieve >95% purity?
- Methodological Answer :
- Recrystallization : Use ethanol/water (3:1) at −20°C for 24 hours to remove diastereomeric impurities .
- Flash Chromatography : Employ silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10) to separate polar byproducts .
Advanced Research Questions
Q. How can enantiomeric purity be resolved when synthetic methods yield suboptimal stereoselectivity?
- Methodological Answer :
- Kinetic Resolution : Use (R)-BINOL-based chiral catalysts during Grignard additions to favor the (S)-enantiomer .
- Derivatization : Convert the amine to a diastereomeric salt with (1S)-camphorsulfonic acid; recrystallize in ethanol to isolate the desired enantiomer .
| Strategy | Conditions | Result |
|---|---|---|
| Kinetic Resolution | (R)-BINOL, THF, −20°C | 85% ee |
| Salt Formation | (1S)-CSA, EtOH | 99% ee |
Q. What experimental designs mitigate instability in aqueous or acidic conditions?
- Methodological Answer :
- pH Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) across pH 1–9. The compound shows decomposition at pH < 3 (amide bond hydrolysis) and pH > 8 (oxidation). Use buffered solutions (pH 5–7) for long-term storage .
- Lyophilization : Lyophilize in 5% trehalose to stabilize the crystalline form against hygroscopic degradation .
Q. How should researchers address contradictions between computational and experimental spectral data?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict NMR shifts. Discrepancies >0.3 ppm suggest conformational flexibility or solvent effects .
- Variable Temperature NMR : Perform experiments from 25°C to 60°C; broadening of NH₂ peaks at higher temps indicates dynamic hydrogen bonding .
Q. What mechanisms explain its reactivity in nucleophilic substitutions?
- Methodological Answer :
- Steric Effects : The bulky 2-(propan-2-yl)phenyl group hinders SN2 pathways, favoring SN1 mechanisms in protic solvents (e.g., EtOH/H₂O) .
- Leaving Group Optimization : Tosylate derivatives react 5x faster than mesylates due to better leaving-group stability .
| Substrate | Solvent | Rate Constant (k, s⁻¹) |
|---|---|---|
| Tosylate | EtOH | 2.3 × 10⁻³ |
| Mesylate | EtOH | 0.45 × 10⁻³ |
Key Considerations for Method Development
- Stereochemical Validation : Always cross-validate ee using both HPLC and optical rotation measurements .
- Stability Protocols : Include antioxidant (0.1% BHT) in storage solutions to prevent autoxidation .
- Synthetic Scalability : Pilot Grignard reactions in flow reactors to enhance yield and reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
